AZ304

説明

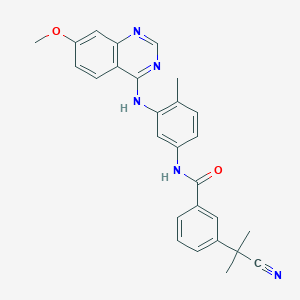

CAS No.: 942507-42-8 Molecular Formula: C₂₇H₂₅N₅O₂ Molecular Weight: 451.52 g/mol

This compound features a benzamide core linked to a 7-methoxyquinazolin-4-ylamino group via a 4-methylphenyl bridge. The 7-methoxy group on the quinazoline ring is electron-donating, which may influence electronic properties and binding affinity to biological targets .

Suppliers such as BLD Pharm Ltd. and American Elements offer the compound in high purity (97–99%) across various quantities (25 mg to 250 mg), indicating its utility in research settings . Its hazard profile (H302, H315, H319, H335) underscores risks of toxicity, skin/eye irritation, and respiratory sensitivity, necessitating careful handling .

特性

IUPAC Name |

3-(2-cyanopropan-2-yl)-N-[3-[(7-methoxyquinazolin-4-yl)amino]-4-methylphenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N5O2/c1-17-8-9-20(31-26(33)18-6-5-7-19(12-18)27(2,3)15-28)13-23(17)32-25-22-11-10-21(34-4)14-24(22)29-16-30-25/h5-14,16H,1-4H3,(H,31,33)(H,29,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWQZRWVYYFTHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(C)(C)C#N)NC3=NC=NC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路と反応条件

AZ304の合成は、中間体の調製とその後の特定の条件下での反応を含む、複数のステップを伴います。詳細な合成経路と反応条件は、機密情報であり、公表されていません。 合成には、目的の化学構造を実現するために、さまざまな試薬や触媒が使用されることが知られています .

工業的生産方法

This compoundの工業的生産は、化合物を大量に生産するために、実験室での合成プロセスをスケールアップすることが必要になるでしょう。 これには、最終生成物の均一性と純度を確保するために、反応条件、精製方法、品質管理対策の最適化が必要となります .

化学反応の分析

科学研究への応用

This compoundは、次のような幅広い科学研究への応用があります。

科学的研究の応用

AZ304 has a wide range of scientific research applications, including:

Cancer Research: It is used to study the effects of BRAF inhibition on various cancer cell lines, including colorectal, melanoma, and thyroid cancers.

Drug Development: This compound serves as a lead compound for the development of new cancer therapies targeting BRAF and CRAF kinases.

Biological Studies: Researchers use this compound to investigate the molecular mechanisms underlying cancer progression and resistance to therapy.

作用機序

類似の化合物との比較

類似の化合物

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Structural Analog: 3-(2-Cyanopropan-2-yl)-N-(4-methyl-3-((3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)phenyl)benzamide (CAS 878739-06-1)

Molecular Formula: C₂₇H₂₅N₅O₂ (identical to the main compound)

Key Differences:

- Quinazoline Substitution: The analog replaces the 7-methoxy group with a 3-methyl-4-oxo group on the quinazoline ring.

- Hazard Profile: Exhibits higher acute toxicity (H301: Toxic if swallowed) compared to the main compound’s H302 (Harmful if swallowed), suggesting structural modifications influence safety .

Anti-Inflammatory Quinazoline Derivatives

Compounds like 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide (Scheme 14 in ) demonstrate moderate anti-inflammatory activity, surpassing Diclofenac in some cases. Unlike the main compound, these derivatives lack the cyanopropan-2-yl group but retain the quinazoline core, highlighting the role of substituents in modulating biological activity .

Benzamide Derivatives with Metal-Binding Groups

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () shares a benzamide scaffold but incorporates an N,O-bidentate directing group for metal catalysis. This contrasts with the main compound’s focus on biological targeting, illustrating structural versatility in benzamide applications .

Data Table: Structural and Functional Comparison

Mechanistic and Pharmacological Implications

- Electronic Effects: The 7-methoxy group in the main compound may enhance lipophilicity and metabolic stability compared to the 4-oxo group in CAS 878739-06-1, influencing pharmacokinetics .

- Target Selectivity: Quinazoline derivatives are known kinase inhibitors (e.g., EGFR, Raf). Substituent variations likely modulate binding to ATP-binding pockets or allosteric sites .

- Safety Trade-offs: The analog’s H301 hazard highlights the toxicity risks associated with 4-oxo substitution, whereas the main compound’s methoxy group offers a safer profile for preclinical studies .

生物活性

3-(2-Cyanopropan-2-yl)-N-(3-((7-methoxyquinazolin-4-yl)amino)-4-methylphenyl)benzamide, commonly referred to as AZ304, is a synthetic compound notable for its dual inhibitory activity against BRAF and CRAF kinases. This compound has garnered attention in cancer research, particularly for its potential applications in treating colorectal cancer and other malignancies characterized by BRAF mutations.

- Molecular Formula : C27H25N5O2

- Molar Mass : 451.52 g/mol

- Density : 1.270 ± 0.06 g/cm³ (predicted)

- Solubility :

- DMSO: 85 mg/mL

- Ethanol: 4 mg/mL

- Water: Insoluble (<1 mg/mL)

- pKa : 12.87 ± 0.70 (predicted)

- Storage Conditions : -20°C

This compound functions primarily as a dual inhibitor of BRAF and CRAF kinases, which are critical in the MAPK signaling pathway often dysregulated in various cancers. The compound exhibits specific inhibitory effects with IC50 values as follows:

- BRAF (wild-type) : 79 nM

- BRAF (V600E mutation) : 38 nM

- CRAF (wild-type) : 68 nM

- p38 MAPK : 6 nM

- CSF1R : 35 nM

These values indicate this compound's strong inhibitory potential against these targets, suggesting its efficacy in cancer treatment strategies that involve these kinases .

In Vitro Studies

In laboratory settings, this compound demonstrated significant anti-tumor effects against various cancer cell lines. Notably, it was effective in inhibiting cell proliferation in models expressing mutant BRAF. The compound's ability to induce apoptosis and inhibit cell migration has been documented, making it a promising candidate for further development in oncology .

In Vivo Studies

This compound has been tested in vivo using RKO and Caco-2 tumor models. The results indicated that this compound, either alone or in combination with Cetuximab (an EGFR inhibitor), produced notable anti-tumor activity without significant toxic effects, regardless of the BRAF mutation status present in the tumors. This highlights its potential as a versatile therapeutic agent .

Case Studies and Clinical Relevance

A study published in the British Journal of Cancer detailed the efficacy of this compound in colorectal cancer models, emphasizing its capability to overcome resistance mechanisms associated with BRAF mutations. The study found that this compound could effectively reduce tumor burden and improve survival rates in treated subjects compared to controls .

Comparative Analysis of Kinase Inhibitors

| Compound Name | Target Kinases | IC50 Values (nM) | Notes |

|---|---|---|---|

| This compound | BRAF, CRAF | BRAF WT: 79 BRAF V600E: 38 CRAF WT: 68 | Dual inhibitor with significant anti-tumor activity |

| Vemurafenib | BRAF V600E | ~10 | Specific for mutant BRAF |

| Trametinib | MEK | ~1 | Targets downstream signaling |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。